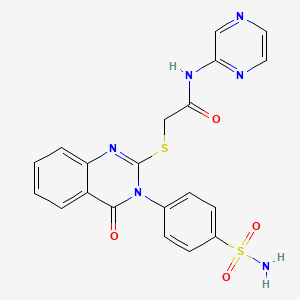
NF-|EB/Pon1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NF-|EB/Pon1-IN-1 is a chemical compound known for its inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This compound exhibits significant antioxidant and hepatoprotective activities, making it a valuable subject of study in various scientific fields .
Méthodes De Préparation
The synthesis of NF-|EB/Pon1-IN-1 involves multiple steps, including the formation of quinazolinone derivatives bearing sulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
NF-|EB/Pon1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
NF-|EB/Pon1-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. In biology and medicine, it is investigated for its antioxidant and hepatoprotective properties, which may have therapeutic potential in treating liver diseases and oxidative stress-related conditions. Additionally, it is used in the study of cancer, cardiovascular diseases, neurological diseases, and inflammatory diseases .
Mécanisme D'action
The mechanism of action of NF-|EB/Pon1-IN-1 involves the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. This inhibition leads to a reduction in oxidative stress and inflammation, thereby exerting its antioxidant and hepatoprotective effects. The molecular targets include various transcription factors and enzymes involved in these pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 .
Comparaison Avec Des Composés Similaires
NF-|EB/Pon1-IN-1 is unique in its dual inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells and paraoxonase 1 pathways. Similar compounds include other inhibitors of these pathways, such as quinazolinone derivatives and sulfonamide-bearing compounds. this compound stands out due to its specific combination of antioxidant and hepatoprotective activities .
Propriétés
Formule moléculaire |
C20H16N6O4S2 |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
2-[4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl]sulfanyl-N-pyrazin-2-ylacetamide |
InChI |
InChI=1S/C20H16N6O4S2/c21-32(29,30)14-7-5-13(6-8-14)26-19(28)15-3-1-2-4-16(15)24-20(26)31-12-18(27)25-17-11-22-9-10-23-17/h1-11H,12H2,(H2,21,29,30)(H,23,25,27) |
Clé InChI |
QTWSOVMUMKGXFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=NC=CN=C3)C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















